
Dacliximab
Propiedades
Número CAS |
152923-56-3 |
---|---|
Fórmula molecular |
C9H13ClFNO |
Origen del producto |
United States |
Descripción
Conceptual Overview of Dacliximab as an Immunomodulatory Compound
This compound is a humanized monoclonal antibody designed to interact with the alpha subunit of the high-affinity interleukin-2 (B1167480) receptor (IL-2Rα), also known as CD25 nih.govnih.govresearchgate.netdrugbank.com. This receptor component is predominantly expressed on activated lymphocytes, including T cells nih.govdrugbank.com. The primary immunomodulatory action of this compound involves preventing the binding of interleukin-2 (IL-2) to this high-affinity receptor nih.govnih.govresearchgate.net. By blocking CD25, this compound interferes with IL-2-mediated activation and proliferation of T cells, which are crucial components of the adaptive immune response nih.govnih.gov.
Beyond its direct inhibitory effect on activated T cells, academic research has elucidated a more nuanced mechanism of action. The blockade of CD25 by this compound leads to a reduction in IL-2 consumption by effector T cells. This results in increased bioavailability of IL-2 in the systemic circulation, allowing for enhanced interaction with the intermediate-affinity IL-2 receptor (comprising CD122 and CD132 subunits, but lacking CD25) nih.govresearchgate.net. This increased IL-2 availability preferentially drives the expansion and activation of CD56bright natural killer (NK) cells, which possess immunoregulatory properties nih.govnih.govresearchgate.net. The expansion of CD56bright NK cells has been observed in research settings, with some studies reporting a substantial increase in their counts nih.gov.
Table 1: Key Immunomodulatory Effects of this compound
Target/Pathway | Effect | Mechanism |
CD25 (IL-2Rα) | Blocks IL-2 binding | Prevents IL-2-mediated T-cell activation and proliferation nih.govnih.govresearchgate.net |
IL-2 Bioavailability | Increases | Reduced consumption by effector T cells due to CD25 blockade nih.govresearchgate.net |
CD56bright NK Cells | Expands and activates | Increased IL-2 availability for intermediate-affinity IL-2R nih.govnih.govresearchgate.net |
Historical Trajectories in Pre-clinical Monoclonal Antibody Development
The development of this compound is situated within the broader historical trajectory of monoclonal antibody (mAb) research, a field revolutionized by the advent of hybridoma technology. The foundational work by Georges Köhler and César Milstein in 1975, which enabled the production of mAbs in large quantities through the fusion of antibody-producing B cells with immortalized myeloma cells, marked a significant breakthrough in immunology and biotechnology beckman.comnih.govmdpi.comavantorsciences.comstjohnslabs.com.
Early therapeutic mAbs, such as muromonab-CD3 (approved in 1986), were derived entirely from murine sources beckman.commdpi.comallucent.com. While groundbreaking, these murine antibodies often elicited human anti-mouse antibody (HAMA) responses, limiting their efficacy and increasing the risk of adverse reactions allucent.com. This challenge spurred academic and industrial research into engineering less immunogenic antibodies. The development of "humanized" antibodies represented a crucial advancement. This process involved grafting the complementarity-determining regions (CDRs) from a murine antibody, which are responsible for antigen binding specificity, onto human antibody frameworks nih.govallucent.com. This compound, derived from the murine anti-Tac antibody, was among the pioneering humanized mAbs, being the first humanized antibody approved by the FDA in 1997 nih.govallucent.comwikipedia.org.
Pre-clinical research, a critical phase in drug development, involves rigorous laboratory-based experiments and in vitro or in vivo testing to assess the safety, efficacy, and potential side effects of a compound before human trials fda.govastrazenecaclinicaltrials.comppd.comstxbp1disorders.org. These studies adhere to Good Laboratory Practice (GLP) guidelines to ensure reliable and reproducible results fda.govppd.com. For this compound, preclinical studies would have focused on its binding affinity to CD25, its impact on T-cell proliferation in various models, and its immunomodulatory effects on other immune cell populations, laying the groundwork for its eventual clinical evaluation.
Table 2: Milestones in Monoclonal Antibody Development Leading to this compound
Year | Milestone | Significance |
1975 | Hybridoma technology developed by Köhler & Milstein | Enabled large-scale production of specific mAbs beckman.comavantorsciences.com |
1986 | Muromonab-CD3 approved (first therapeutic mAb) | Demonstrated therapeutic potential of mAbs, but murine origin beckman.commdpi.comallucent.com |
1997 | This compound approved (first humanized mAb) | Reduced immunogenicity through humanization, targeting IL-2Rα nih.govallucent.comwikipedia.org |
Academic Significance of this compound in Advancing Immunological Understanding
The academic investigation of this compound has provided profound insights into fundamental immunological processes, particularly concerning interleukin-2 signaling and T-cell biology. By specifically targeting CD25, a key component of the high-affinity IL-2 receptor, this compound research has deepened the understanding of how IL-2 orchestrates T-cell activation, proliferation, and differentiation nih.govnih.govresearchgate.net. Studies involving this compound have demonstrated that blocking CD25 not only inhibits effector T-cell responses but also modulates the immune milieu by increasing IL-2 availability for other immune cell subsets expressing the intermediate-affinity IL-2 receptor nih.govresearchgate.net.
A significant academic contribution of this compound research is the elucidation of its role in promoting the expansion and function of CD56bright NK cells nih.govnih.govresearchgate.net. These NK cells are known for their immunoregulatory properties, including the ability to produce cytokines and influence adaptive immune responses nih.gov. The observation that this compound could selectively expand this NK cell population highlighted an underappreciated pathway for immunomodulation and underscored the complex interplay between different immune cell types in maintaining immune homeostasis and regulating inflammatory responses nih.govresearchgate.net. This finding has broadened the academic perspective on therapeutic strategies for immune-mediated diseases, moving beyond direct T-cell suppression to encompass the modulation of innate immune components for regulatory purposes researchgate.net. The continued study of this compound's mechanisms has thus contributed to the broader field of immunology, providing valuable data for understanding immune system dysregulation and guiding the development of subsequent immunotherapies pei.demrc.ac.ukcun.es.
Molecular and Cellular Mechanism of Action of Dacliximab
Interleukin-2 (B1167480) Receptor Alpha (CD25) Binding Affinity and Specificity Research
Dacliximab exhibits a high affinity and specificity for the CD25 subunit of the IL-2 receptor. proteogenix.science This targeted binding is the initial and critical step in its mechanism of action.
The high-affinity IL-2 receptor is a heterotrimeric complex composed of three subunits: the alpha chain (CD25), the beta chain (CD122), and the common gamma chain (CD132). researchgate.netnih.gov The assembly of all three subunits is essential for high-affinity IL-2 binding and subsequent signal transduction. This compound physically binds to the CD25 subunit, thereby preventing its association with the other subunits. nih.govfrontiersin.org This steric hindrance disrupts the formation of the high-affinity IL-2 receptor complex. researchgate.net
By blocking the formation of the high-affinity receptor, this compound effectively reduces the consumption of IL-2 by activated T cells that express high levels of CD25. nih.gov This leads to an increase in the bioavailability of IL-2 in the surrounding microenvironment. frontiersin.orgmdpi.com Consequently, IL-2 signaling is shifted towards cells that express the intermediate-affinity IL-2 receptor, which consists of the CD122 and CD132 subunits. researchgate.net
Receptor Complex | Subunits | IL-2 Affinity | Effect of this compound |
---|---|---|---|
High-Affinity IL-2 Receptor | CD25, CD122, CD132 | High | Formation Disrupted |
Intermediate-Affinity IL-2 Receptor | CD122, CD132 | Intermediate | Signaling Enhanced |
Low-Affinity IL-2 Receptor | CD25 | Low | Binding Blocked |
This compound's interaction is highly specific to the CD25 subunit. It does not directly bind to the CD122 or CD132 subunits. This specificity ensures that while high-affinity IL-2 signaling is inhibited, the intermediate-affinity signaling pathway remains intact and can even be enhanced due to the increased availability of IL-2. researchgate.net Research has also indicated that this compound-induced monocyte-mediated trogocytosis, a process where one cell nibbles a piece of another, contributes to the reduction of CD25 on the surface of T cells. nih.gov This mechanism further diminishes the capacity for high-affinity IL-2 signaling. nih.gov
Downstream Cellular Signaling Pathway Modulation
The blockade of the high-affinity IL-2 receptor by this compound initiates a series of changes in downstream cellular signaling pathways, primarily affecting lymphocyte activation and cytokine production.
This compound's influence extends to the production and release of various cytokines. By inhibiting the activation of T cells, it indirectly reduces the secretion of pro-inflammatory cytokines that are typically produced by these cells. In vitro studies have demonstrated that this compound can inhibit the release of several cytokines, including IL-2, interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), IL-13, IL-8, and IL-17 from peripheral blood mononuclear cells stimulated with TGN1412. researchgate.net Furthermore, in clinical settings, treatment with this compound has been shown to decrease the levels of IL-12p40 in the cerebrospinal fluid by 61.1%. nih.gov However, some studies have reported no significant inhibition of cytokine production from polyclonally activated T cells in vitro during this compound therapy. nih.gov
Differential Impact on Immune Cell Subpopulations
This compound exerts distinct and often opposing effects on different subpopulations of immune cells, a key feature of its immunomodulatory profile.
The most notable effects are a significant expansion of CD56bright Natural Killer (NK) cells and a reduction in the number of regulatory T cells (Tregs). nih.gov Effector T cells are also impacted, albeit to a lesser extent.
Immune Cell Subpopulation | Effect of this compound | Magnitude of Change |
---|---|---|
CD56bright Natural Killer (NK) Cells | Expansion | ~5-fold increase in counts by week 52. nih.gov Median percentage of total lymphocytes increased from 0.6% to 3.6%. nih.gov |
Regulatory T (Treg) Cells (FoxP3+) | Reduction | 50-60% reduction. mdpi.com |
CD4+ T Cells | Reduction | 6-12% decrease. pnas.org |
CD8+ T Cells | Reduction | 6-12% decrease. pnas.org |
Activated HLA-DR+ T Cells | Reduction | Statistically significant reductions observed at various time points. nih.gov |
The expansion of CD56bright NK cells is a hallmark of this compound therapy and is attributed to the increased availability of IL-2 for the intermediate-affinity IL-2 receptor, which is highly expressed on these cells. nih.govpnas.org This expansion is correlated with the therapeutic effects of the drug. nih.gov this compound treatment also induces phenotypic changes in NK cells. In CD56bright NK cells, there is an increased expression of NKG2A and NKp44, and a diminished expression of CD244, CD57, and NKp46. frontiersin.orgnih.gov In the CD56dim NK cell subset, this compound leads to higher expression of CD2 and NKG2A, and lower expression of FAS-L, HLA-DR, NTB-A, NKp30, and Perforin. frontiersin.orgnih.gov
Conversely, regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and constitutively express high levels of CD25, are negatively impacted by this compound. The blockade of the high-affinity IL-2 receptor on Tregs inhibits their survival and function, leading to a significant reduction in their numbers. mdpi.comnih.gov
Effector T cells, including CD4+ and CD8+ T cells, experience a modest decrease in numbers. nih.govpnas.org this compound has also been shown to normalize the elevated numbers of intrathecal CD4+, CD8+, and B cells observed in certain disease states. mdpi.comresearcher.life
Regulatory T Cell Dynamics and Functional Modulation
This compound significantly impacts the dynamics of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and preventing autoimmunity. Tregs express high levels of CD25 and are dependent on IL-2 for their survival and function.
This compound treatment leads to a notable reduction in the number of circulating Tregs. Clinical studies have demonstrated a significant decrease in peripheral Treg populations, with reductions ranging from 50% to 60%. nih.gov This depletion is a direct consequence of the blockade of the high-affinity IL-2 receptor, which is essential for Treg maintenance. nih.gov In addition to numerical changes, this compound may also modulate the function of the remaining Treg population, although further research is needed to fully elucidate these effects. The reduction in CD25 levels on T cells, including Tregs, is partly mediated by a process called trogocytosis, where monocytes strip the CD25-dacliximab complex from the T-cell surface. nih.gov
Table 1: Effect of this compound on Regulatory T Cells (Tregs)
Parameter | Effect of this compound | Reference |
---|---|---|
Peripheral Treg Cell Count | 50-60% decrease | nih.gov |
Mechanism of CD25 Reduction | Monocyte-mediated trogocytosis | nih.gov |
Effector T Cell Activation and Proliferation Inhibition
This compound exerts an inhibitory effect on the activation and proliferation of effector T cells, which play a central role in inflammatory and autoimmune responses. By blocking the high-affinity IL-2 receptor, this compound curtails the expansion of these cells.
Table 2: this compound's Impact on Effector T Cells
Parameter | Effect of this compound | Timeframe | Reference |
---|---|---|---|
CD4+ and CD8+ T Cell Counts | 7-10% decrease | 52 weeks | nih.gov |
T Cell Proliferation (in vitro) | 50% decrease in thymidine (B127349) incorporation | - | researchgate.net |
CD56bright Natural Killer Cell Expansion and Functional Enhancement
A hallmark of this compound therapy is the profound expansion and functional modulation of a specific subset of natural killer (NK) cells known as CD56bright NK cells. These cells are characterized by high expression of the CD56 surface marker and play a regulatory role in the immune system.
By blocking IL-2 consumption by T cells, this compound increases the bioavailability of IL-2. This surplus IL-2 can then signal through the intermediate-affinity IL-2 receptor (composed of CD122 and CD132 subunits), which is highly expressed on CD56bright NK cells. nih.gov This leads to a robust expansion of this cell population. Clinical data shows that by week 52 of treatment, CD56bright NK cell counts are approximately 5-fold higher than at baseline. nih.gov
Furthermore, this compound enhances the cytotoxic potential of these expanded NK cells. This compound-expanded CD56bright NK cells exhibit increased expression of activation markers and receptors such as NKG2A and NKp44, while showing diminished expression of others like CD244, CD57, and NKp46. frontiersin.org These phenotypic changes are associated with an enhanced ability to kill activated T cells, contributing to the immunomodulatory effects of the drug. nih.gov
Table 3: this compound-Mediated Changes in CD56bright NK Cells
Parameter | Effect of this compound | Timeframe | Reference |
---|---|---|---|
CD56bright NK Cell Count | ~5-fold increase | 52 weeks | nih.gov |
Upregulated Receptors | NKG2A, NKp44 | - | frontiersin.org |
Downregulated Receptors | CD244, CD57, NKp46 | - | frontiersin.org |
Functional Consequence | Enhanced cytotoxicity against activated T cells | - | nih.gov |
Myeloid Dendritic Cell Modulation and Trans-presentation Research
This compound also influences the function of myeloid dendritic cells (mDCs), which are potent antigen-presenting cells that initiate T-cell responses. One of the key mechanisms in this context is the inhibition of IL-2 trans-presentation.
Table 4: this compound's Effect on Myeloid Dendritic Cells (mDCs)
Mechanism | Effect of this compound | Reference |
---|---|---|
IL-2 Trans-presentation | Inhibition by blocking CD25 on mDCs | nih.gov |
Consequence | Potent inhibition of antigen-specific T cell activation by mDCs | nih.gov |
Immunological Investigations and Dacliximab
Interleukin-2 (B1167480) Pathway Dysregulation and Therapeutic Interventions
Dacliximab operates by targeting the alpha subunit (CD25) of the high-affinity interleukin-2 receptor (IL-2R). ribocentre.orgcenmed.comnih.govnih.gov This receptor is crucial for the proliferation and function of activated T cells, which typically upregulate high-affinity IL-2R and consume IL-2. nih.gov By blocking CD25, this compound effectively prevents the interaction of IL-2 with its high-affinity receptor on activated effector T cells, thereby reducing IL-2 consumption by these cells. ribocentre.orgnih.govnih.gov
This mechanism is distinct from conventional approaches that might solely aim to inhibit T-cell effector functions through IL-2 signaling blockade. nih.gov A key consequence of this action is an increased bioavailability of IL-2 for other immune cells that are capable of signaling via the intermediate-affinity IL-2R, notably the CD56bright natural killer (NK) cells. ribocentre.orgnih.govnih.govnih.gov Studies have observed a notable increase in serum IL-2 levels, approximately 50% within four weeks of this compound treatment, which correlates with the expansion of CD56bright NK cells. ribocentre.org
Furthermore, this compound has been shown to influence the differentiation of lymphoid tissue inducer (LTi) cells. It inhibits their development and steers their differentiation towards immunoregulatory CD56bright NK cells, mediated by enhanced intermediate-affinity IL-2 signaling. nih.gov The antibody also contributes to the reduction of early T-cell activation by blocking the trans-presentation of IL-2 by dendritic cells to antigen-specific T cells. nih.govnih.gov
Contributions to Understanding Immune Homeostasis Mechanisms
Immune homeostasis refers to the intricate balance maintained within the immune system, ensuring effective responses to pathogens while preserving tolerance to self-antigens. oncotarget.com The investigation of this compound's effects has provided significant insights into this complex balance, particularly highlighting the underappreciated role of innate immunity in the context of autoimmune diseases. ribocentre.orgcenmed.comnih.gov
This compound's immunomodulatory effects are multifaceted, encompassing the expansion and enhanced immune regulatory function of CD56bright NK cells, which play a role in regulating autoreactive T cells. These actions contribute to the enhancement of endogenous mechanisms of immune tolerance. nih.govnih.gov The observed modulation of innate lymphoid cells by this compound, leading to a phenotypic shift towards an NK cell lineage, underscores its impact on maintaining immune equilibrium. nih.govnih.gov Ongoing research continues to explore the involvement of innate lymphoid cells in regulating adaptive immune responses and their potential as therapeutic targets in human autoimmunity. nih.gov
This compound's Role in Innate Immune System Recruitment Research
A distinctive aspect of this compound's action is its ability to drive the innate immune system through the expansion of CD56bright NK cells. cenmed.comnih.gov This expansion is considered a primary factor in its efficacy in reducing T cell-driven auto-reactivity. cenmed.comnih.gov These activated CD56bright NK cells are known to migrate to the intrathecal compartment, where they exert regulatory effects on autoreactive T cells through cytotoxicity. nih.gov
Research has established a direct correlation between the expansion of CD56bright NK cells and this compound's effectiveness in reducing disease activity, including relapse rates and MRI evidence of disease. cenmed.comnih.gov The understanding gained from this compound's impact on innate immunity has been a significant contribution to exploring novel treatment strategies for autoimmune disorders. cenmed.comnih.gov
Research on Lymphoid Cell Lineage Development and Modulation
This compound has been instrumental in research concerning the modulation of innate lymphoid cell (ILC) development. nih.govnih.gov Studies have demonstrated that this compound therapy leads to a decrease in the number of circulating RORγt+ ILCs, which encompass lymphoid tissue inducer (LTi) cells. Concurrently, it modifies their phenotype, shifting them away from LTi cells and towards a natural killer (NK) cell lineage. nih.gov
Mechanistic investigations suggest that this compound indirectly inhibits the differentiation of LTi cells from CD34+ hematopoietic progenitor cells or c-kit+ ILCs. This inhibition promotes their differentiation into immunoregulatory CD56bright NK cells, a process facilitated by enhanced intermediate-affinity IL-2 signaling. nih.gov The implications of this phenotypic switch of ILCs from LTi to NK cell lineage are being actively researched for their potential to inhibit aberrant adaptive immune responses implicated in autoimmunity. nih.gov Lymphoid lineage cells, including B-cells, T-cells, and NK cells, originate from hematopoietic stem cells, and their proper development and differentiation are fundamental for maintaining immune system homeostasis. wikipedia.org this compound's demonstrated influence on this lineage development, particularly the redirection towards NK cells, offers valuable insights into strategies for modulating immune responses. nih.gov
Pre Clinical Research Methodologies and Models in Dacliximab Studies
In Vitro Experimental Systems for Cellular and Molecular Analysis
In vitro systems provide controlled environments to dissect the cellular and molecular interactions of Dacliximab. These methodologies are crucial for understanding receptor binding, signaling pathways, and direct cellular responses.
Cell line-based assays are fundamental for characterizing the direct interaction of this compound with its target, CD25, and the subsequent impact on cellular signaling. This compound is known to block CD25 on activated T cells in a dose-dependent manner. nih.govnih.gov
Studies have demonstrated that this compound, along with its variants, can effectively saturate CD25 receptors on activated CD4+ T cells, thereby blocking the binding of competing anti-CD25 antibodies. nih.gov A key finding in these assays is that only the FcR-binding this compound antibody (IgG1) is associated with a reduction in CD25 cell surface expression. In contrast, non-FcR binding variants, such as this compound-F(ab')2 and this compound-IgG2M3, showed no effect on CD25 levels. nih.gov This observation points to a mechanism involving monocyte-mediated trogocytosis, where monocytes facilitate the removal of CD25 from the T cell surface when this compound is bound. nih.govnih.gov
Furthermore, this compound's ability to inhibit IL-2-induced proliferation has been assessed using T leukemia cell lines, such as Kit225. Research indicates that a this compound variant lacking FcR binding exhibited significantly less potency in inhibiting IL-2-induced proliferation of peripheral blood mononuclear cells (PBMCs), underscoring the importance of the Fc domain in its inhibitory action. nih.govnih.gov
Table 1: Effect of this compound and Variants on CD25 Expression and IL-2-Induced Proliferation
Compound/Variant | FcR Binding | Effect on CD25 Surface Expression | Effect on IL-2-Induced Proliferation (PBMCs/Kit225 cells) | Key Mechanism Implied |
This compound (IgG1) | Yes | Reduced | Significant inhibition | Monocyte-mediated Trogocytosis |
This compound-F(ab')2 | No | No effect | Less potent inhibition | Direct CD25 blockade |
This compound-IgG2M3 | No | No effect | Less potent inhibition | Direct CD25 blockade |
Primary immune cell cultures, often derived from human peripheral blood, are critical for assessing the broader immunomodulatory effects of this compound on various immune cell subsets in a more physiologically relevant context than cell lines. nih.govnih.govnih.govresearchgate.net
Studies utilizing activated peripheral blood mononuclear cell (PBMC) cultures have shown that this compound treatment leads to diminished T cell survival. nih.govnih.gov While the rate of T cell proliferation, measured by CFSE dilution, was only minimally inhibited by this compound, the total number of proliferating cells (assessed by thymidine (B127349) incorporation) was significantly decreased. For instance, a 50% decrease in thymidine incorporation was observed by day 6 with this compound treatment. nih.gov
A notable finding from these in vitro studies is the significant expansion of CD56bright NK cells following this compound therapy. nih.govnih.govgoogleapis.com These expanded CD56bright NK cells were demonstrated to inhibit T cell survival in activated PBMC cultures through a contact-dependent mechanism. nih.govtranscurebioservices.com Furthermore, NK cells isolated from this compound-treated patients exhibited direct cytotoxicity to autologous activated T cells. nih.govtranscurebioservices.com
Table 2: Immunomodulatory Effects of this compound in Primary PBMC Cultures
Cell Type/Assay | Measurement Parameter | Effect of this compound Treatment | Key Finding |
T cells | CFSE Dilution (Proliferation Rate) | Minimally inhibited | Rate of cell division only slightly affected. nih.gov |
T cells | Thymidine Incorporation (Total Proliferating Cells) | Significantly decreased (e.g., 50% by Day 6) | Reduction in overall proliferating cell numbers. nih.gov |
NK cells | CD56bright Population Expansion | Significant expansion | Supports NK cell-mediated immunomodulation. nih.govnih.govgoogleapis.com |
NK cells | T cell Survival (Co-culture) | Inhibited T cell survival | Contact-dependent cytotoxicity of activated T cells by expanded NK cells. nih.govtranscurebioservices.com |
Advanced co-culture and three-dimensional (3D) cellular models are increasingly employed in preclinical research to better mimic the complex cellular interactions and tissue architecture found in vivo. These models, including spheroids, organoids, and microfluidic devices, allow for more physiologically relevant studies of drug efficacy and cell behavior within a simulated microenvironment. criver.comgoogleapis.comuthscsa.eduscielo.brcore.ac.ukepo.orgjax.orgmdpi.com Co-culture systems are particularly valuable for investigating tumor-immune interactions and evaluating immunotherapeutic agents. googleapis.comuthscsa.eduscielo.brcore.ac.uk While this compound is recognized for its immunomodulatory properties, specific detailed research findings explicitly outlining its application and outcomes within advanced 3D or specific co-culture models beyond primary PBMC co-cultures are not extensively documented in the provided search results. However, the principles of these models are highly relevant for future comprehensive investigations into this compound's effects within complex tissue-like environments.
In Vivo Animal Models for Systemic Immunological Impact
In vivo animal models are indispensable for evaluating the systemic immunological impact of this compound, providing insights into its efficacy and mechanism of action within a living organism before human trials. criver.comgoogleapis.comnih.gov this compound was initially studied in animal models to assess its potential in allograft rejection and autoimmune diseases. nih.gov
Immunized animal models are used to study this compound's effects on antigen-specific immune responses, particularly in conditions involving T cell-mediated immunity.
Transplant Rejection Models : this compound (also known as anti-Tac) has demonstrated efficacy in prolonging the survival of transplanted organs in non-human primates. nih.gov This early success contributed to its initial approval for the prevention of renal transplant rejection. nih.govnih.gov Rodent models, such as mice undergoing vascularized kidney transplantation, are routinely utilized to investigate mechanisms of ischemia/reperfusion injury and transplant rejection. nih.gov The development of humanized mouse models, achieved by engrafting immunodeficient mice with human immune cells, further enables the evaluation of alloimmune responsiveness between donor and recipient, aiming to minimize the immunological risk of allograft rejection in organ transplantation. pcom.eduimmunologyresearchjournal.com
Experimental Autoimmune Encephalomyelitis (EAE) Models : Experimental Autoimmune Encephalomyelitis (EAE) is a widely recognized rodent model for multiple sclerosis (MS), commonly induced in mice (e.g., C57BL/6 strain) by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptides (e.g., MOG35-55 or MOG1-128) along with adjuvants. mdpi.comexperimentica.comgoettingen-research-online.deresearchgate.netrevvity.co.jp These models are crucial for evaluating therapies that target inflammatory responses and demyelination characteristic of MS. experimentica.comgoettingen-research-online.de
While direct this compound-specific data tables in EAE models are not extensively detailed in the provided search results, a murine anti-CD25 monoclonal antibody, PC61 (which shares a similar target to this compound), has been shown to suppress EAE. In MOG35-55-specific 2D2 TCR transgenic mice, PC61 supported the differential expansion of FOXP3+ T cells and was instrumental in generating stable FOXP3+ regulatory T cell (Treg) lines in vitro. drugbank.com The adoptive transfer of these blastogenic CD25high FOXP3+ Tregs successfully suppressed EAE in both pretreatment and therapeutic protocols, suggesting a similar potential mechanism for this compound's action in vivo. drugbank.com This highlights the role of CD25 blockade in modulating pathogenic T cell responses and promoting regulatory immune cell populations in autoimmune settings.
Table 3: Effect of Anti-CD25 Antibody (PC61) in Experimental Autoimmune Encephalomyelitis (EAE) Model
Model | Treatment | Key Immunological Outcome | Disease Outcome | Reference |
MOG35-55-specific 2D2 TCR transgenic mice (EAE) | Murine anti-CD25 mAb (PC61) | Selective enrichment and stabilization of FOXP3+ Tregs | Suppressed EAE in pretreatment and therapeutic protocols | drugbank.com |
Genetically modified animal models, including transgenic, knockout, and knock-in mice, offer powerful tools for dissecting the precise roles of specific genes and pathways in the context of this compound's mechanism of action. nih.govuthscsa.eduresearchgate.netfrontiersin.org
The critical role of the IL-2/IL-2R system in immune regulation is underscored by studies on genetically modified mice. For instance, mice deficient in IL-2, IL-2Rα (CD25), or IL-2Rβ (CD122) develop lethal systemic autoimmunity, characterized by conditions such as autoimmune hemolytic anemia and inflammatory bowel disorders. nih.gov This demonstrates that an intact IL-2/CD25 signaling pathway is essential for maintaining immune homeostasis and proper regulatory T cell function, providing a genetic basis for understanding the therapeutic effects of CD25 blockade by this compound.
Furthermore, humanized mouse models, created by engrafting immunodeficient mice with human cells (e.g., CD34+ hematopoietic stem cells or peripheral blood mononuclear cells), are increasingly utilized. criver.comgoogleapis.comscielo.br These models allow for the study of human-specific immune responses in vivo, including those relevant to immuno-oncology, graft-versus-host disease (GvHD), infectious diseases, and inflammatory conditions. criver.comgoogleapis.com By reconstituting human immune targets, these models provide a more accurate prediction of clinical immune response triggers, making them valuable for evaluating this compound's impact on the human immune system in a living system. criver.com
Table 4: Phenotypes of IL-2/IL-2R Deficient Genetically Modified Mouse Models
Gene Knockout | Phenotype | Implication for Immune Regulation | Reference |
IL-2 | Lethal systemic autoimmunity (e.g., splenomegaly, lymphadenopathy, anemia) | Crucial for immune homeostasis and Treg function. | nih.gov |
CD25 (IL-2Rα) | Lethal systemic autoimmunity (e.g., autoimmune hemolytic anemia, inflammatory bowel disorders) | Essential for high-affinity IL-2 signaling and Treg development/function. | nih.gov |
CD122 (IL-2Rβ) | Lethal systemic autoimmunity | Important component of IL-2R and other cytokine receptors, critical for immune regulation. | nih.gov |
Computational and In Silico Approaches in this compound Research
Computational and in silico methods are integral to modern drug discovery, offering cost-effective and rapid means to predict molecular interactions, analyze complex biological pathways, and guide experimental design. While general applications of these methods are well-established for biologics and immunomodulatory drugs, specific detailed findings directly pertaining to this compound from publicly available computational studies are not extensively documented in the search results.
Molecular docking and simulation studies are powerful computational tools used to predict the binding modes and affinities of a ligand (such as a drug candidate) to its target protein cancerimagingarchive.netglobalresearchonline.net. These methods aim to understand the specific interactions at the atomic level, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the drug-target complex. Molecular dynamics simulations further extend these studies by simulating the time-dependent behavior of molecular systems, providing insights into the stability of the binding complex and conformational changes of the protein and ligand over time in a physiological environment cancerimagingarchive.netglobalresearchonline.netnih.gov.
For an antibody like this compound, which targets the interleukin-2 (B1167480) receptor (IL-2R), molecular docking and simulation studies would typically involve:
Target Preparation: Obtaining the 3D structure of the IL-2R (specifically the α-subunit, CD25, which this compound targets) from protein databases.
Ligand Preparation: Preparing the this compound antibody structure, often focusing on its antigen-binding fragments (Fabs).
Docking: Predicting the optimal orientation and conformation of this compound's Fab region when bound to the IL-2R, calculating a docking score that estimates binding affinity cancerimagingarchive.netfrontiersin.org.
Molecular Dynamics Simulations: Running simulations to observe the dynamic stability of the this compound-IL-2R complex, assessing how the complex behaves over time, and identifying key residues involved in stable interactions cancerimagingarchive.netglobalresearchonline.net.
Such studies could theoretically provide data on binding energies, specific amino acid residues involved in the interaction, and the conformational changes induced upon binding, which are crucial for understanding the drug's specificity and potency. However, specific detailed research findings or data tables resulting from molecular docking or simulation studies focused solely on this compound were not identified in the provided search results.
Bioinformatics plays a critical role in analyzing large-scale biological data to understand complex immune pathways and identify potential drug targets or biomarkers peerj.comfrontiersin.org. For immunomodulatory compounds like this compound, which modulates T-cell responses by targeting the IL-2 receptor, bioinformatics approaches would typically involve:
Gene Expression Analysis: Analyzing transcriptomic data (e.g., RNA sequencing or microarray data) from immune cells or tissues treated with this compound to identify differentially expressed genes related to immune responses crownbio.comamp-pd.org. This could reveal changes in cytokine production, immune cell activation markers, or cell proliferation pathways peerj.comfrontiersin.org.
Pathway Enrichment Analysis: Using tools to determine if specific immune pathways (e.g., T-cell activation, cytokine signaling, inflammatory responses) are significantly enriched or suppressed following this compound treatment peerj.comfrontiersin.orgnih.govcuni.czbiorxiv.org.
Network Analysis: Constructing protein-protein interaction (PPI) networks or gene regulatory networks to identify key nodes or "hub genes" that are most affected by this compound and play central roles in immune modulation frontiersin.orgnih.gov.
Immune Cell Deconvolution: Applying computational algorithms to bulk tissue transcriptomics data to estimate the relative proportions of different immune cell types within a sample, thereby assessing this compound's impact on immune cell infiltration or composition nih.govcuni.cz.
These analyses can provide insights into this compound's mechanism of action at a systems level, identifying which immune cell subsets or signaling cascades are primarily affected. While bioinformatics is widely used in preclinical studies to identify immune-related genes and pathways peerj.comfrontiersin.orgnih.govcuni.czbiorxiv.orgpharmatutor.org, specific detailed research findings or data tables from bioinformatics analyses solely focused on this compound's impact on immune pathways were not found in the search results.
Mechanisms of Pre Clinical Drug Resistance and Overcoming Strategies
Cellular and Molecular Basis of Acquired Resistance in Pre-clinical Models
Acquired resistance to therapeutic antibodies like Dacliximab can emerge through various cellular and molecular adaptations that allow target cells to evade the drug's effects. These mechanisms, studied in broader pre-clinical contexts of immunotherapy, can be extrapolated to understand potential resistance to this compound.
A primary mechanism of resistance to targeted antibody therapy is the alteration of the target antigen on the cell surface. In the context of this compound, this would involve changes in the expression of CD25.
Antigen Masking or Shedding: Cells may also develop mechanisms to mask the CD25 epitope recognized by this compound or to increase the shedding of soluble CD25. Soluble CD25 could act as a decoy, binding to this compound in the circulation and preventing it from reaching its target on the cell surface.
Heterogeneity of Target Expression: Not all targeted cell populations may express high levels of CD25. For instance, some regulatory T cell (Treg) populations, which also express CD25, may have varying expression levels, with some potentially being inherently resistant to anti-CD25-mediated depletion ichor.bio. This inherent heterogeneity can lead to the selection and expansion of low-CD25 expressing, resistant cell populations under the selective pressure of this compound treatment.
Even with effective binding of this compound to CD25, cells can develop resistance by adapting their intracellular signaling pathways to bypass the need for high-affinity IL-2 signaling.
Upregulation of Alternative Survival Pathways: Cells might compensate for the blockade of the IL-2 receptor by upregulating other cytokine signaling pathways that promote survival and proliferation. For example, signaling through other common gamma chain (γc) receptors, such as those for IL-7 or IL-15, could potentially compensate for the reduced IL-2 signaling.
Constitutive Activation of Downstream Signaling: Mutations or epigenetic modifications could lead to the constitutive activation of signaling molecules downstream of the IL-2 receptor, such as the JAK-STAT or PI3K-Akt pathways. This would make cell survival and proliferation independent of IL-2 stimulation and, therefore, insensitive to this compound's effects. While not directly documented for this compound in a resistance context, the activation of parallel signaling pathways is a common theme in resistance to targeted therapies nih.gov.
Table 1: Potential Cellular and Molecular Mechanisms of Acquired Resistance to this compound in Pre-clinical Settings
Category | Mechanism | Potential Consequence |
Antigen-Related | Downregulation/loss of CD25 expression | Reduced binding of this compound to target cells. |
Antigen masking or shedding of soluble CD25 | Neutralization of this compound before it reaches the target. | |
Heterogeneity of CD25 expression | Selection and outgrowth of resistant, low-expressing cell populations. ichor.bio | |
Signaling Pathway Adaptations | Upregulation of alternative cytokine pathways (e.g., IL-7, IL-15) | Compensation for the loss of IL-2 signaling. |
Constitutive activation of downstream pathways (e.g., JAK-STAT, PI3K-Akt) | IL-2 independent cell survival and proliferation. nih.gov |
Development of Pre-clinical Models for Resistance Studies
The investigation of drug resistance heavily relies on the availability of suitable pre-clinical models. The development of such models for this compound would be essential to prospectively study and understand resistance mechanisms.
A standard approach to studying acquired resistance is the generation of drug-resistant cell lines in vitro. This involves the continuous exposure of CD25-expressing cell lines (e.g., T-cell leukemia or lymphoma cell lines) to increasing concentrations of this compound over an extended period.
The resulting resistant cell lines can then be characterized to identify the molecular changes that have occurred. This can include analyzing CD25 expression levels, sequencing genes involved in the IL-2 signaling pathway to look for mutations, and performing functional assays to assess the activity of alternative survival pathways. While the development of this compound-specific resistant cell lines has not been widely reported in the literature, this methodology is a cornerstone of pre-clinical cancer drug resistance research nih.govnih.govbiorxiv.org.
In vivo models, such as xenografts or syngeneic tumor models in mice, provide a more complex system to study the evolution of resistance. In these models, tumors derived from CD25-positive cell lines would be implanted in mice, which are then treated with this compound.
The development of resistance in this setting can be monitored by observing tumor growth despite continued treatment. Tumors that become refractory to this compound can be explanted and analyzed to understand the in vivo selection pressures and resistance mechanisms. These models would also allow for the investigation of the role of the tumor microenvironment in the development of resistance. The creation of relevant pre-clinical models for T-cell malignancies is an active area of research nih.govcrick.ac.uk.
Pre-clinical Strategies to Mitigate or Revert Resistance
Understanding the mechanisms of resistance is the first step toward developing strategies to overcome it. In a pre-clinical setting, several approaches could be explored to counteract resistance to this compound.
Combination Therapies: A common strategy to overcome or prevent resistance is the use of combination therapies.
Targeting Alternative Pathways: If resistance is driven by the upregulation of an alternative signaling pathway, combining this compound with an inhibitor of that pathway could be effective. For instance, if resistance involves increased signaling through another cytokine receptor, a combination with an antibody blocking that receptor could be synergistic.
Combination with Chemotherapy or Other Immunotherapies: In a cancer context, combining this compound with cytotoxic chemotherapy or other immunotherapies, such as checkpoint inhibitors, could provide a multi-pronged attack that is more difficult for tumor cells to develop resistance to nih.gov. Recent research has highlighted the potential of combining anti-CD25 antibodies with anti-CTLA-4 therapy researchgate.net.
Development of Next-Generation Antibodies: Insights into resistance mechanisms can guide the development of new therapeutic agents.
Antibodies with Different Epitope Specificity: If resistance is due to a specific mutation in the CD25 epitope recognized by this compound, an antibody that binds to a different epitope might still be effective.
Antibodies with Enhanced Effector Functions: Engineering the Fc region of the antibody to enhance antibody-dependent cell-mediated cytotoxicity (ADCC) could help to more effectively eliminate target cells, potentially reducing the likelihood of resistance emerging. There is pre-clinical evidence that non-IL-2-blocking anti-CD25 antibodies can be effective in depleting Tregs and inhibiting tumor growth nih.gov.
Table 2: Pre-clinical Strategies to Overcome this compound Resistance
Strategy | Approach | Rationale |
Combination Therapy | This compound + Inhibitor of alternative survival pathway | Blocks the compensatory mechanism driving resistance. |
This compound + Chemotherapy/Other Immunotherapy | Multi-targeted approach to reduce the probability of resistant clones emerging. nih.govresearchgate.net | |
Next-Generation Therapeutics | Develop anti-CD25 antibodies targeting different epitopes | Overcomes resistance due to mutations in the this compound binding site. |
Engineer antibodies with enhanced effector functions (e.g., ADCC) | Increases the cytotoxic potential to eliminate target cells more effectively. nih.gov |
Conceptual Approaches to Combination Immunomodulatory Therapies
Combining daclizumab with other immunomodulatory agents represents a rational strategy to enhance its therapeutic effects and potentially overcome resistance. By targeting multiple pathways in the immune response, combination therapies can create synergistic effects and reduce the likelihood of escape through a single resistance mechanism.
One of the key combination strategies explored in clinical settings for multiple sclerosis was the co-administration of daclizumab with interferon-beta (IFN-β). nih.gov This combination was investigated in early clinical trials and showed promise in reducing disease activity. nih.gov The conceptual basis for this combination lies in the distinct but complementary mechanisms of action of the two agents. While daclizumab directly targets the IL-2 receptor on activated T cells, IFN-β exerts broader immunomodulatory effects, including anti-inflammatory and anti-proliferative actions.
Another conceptual approach involves combining daclizumab with agents that target different cytokine pathways. For instance, therapies targeting tumor necrosis factor-alpha (TNF-α) or other pro-inflammatory cytokines could complement the IL-2 pathway blockade by daclizumab, leading to a more comprehensive suppression of the inflammatory cascade. While specific preclinical data on such combinations with daclizumab are limited, the principle of dual cytokine blockade has been explored in various autoimmune and inflammatory conditions.
The following table summarizes conceptual combination approaches with daclizumab based on preclinical rationale and clinical investigation:
Combination Agent | Rationale for Combination with Daclizumab | Potential to Overcome Resistance |
---|---|---|
Interferon-beta (IFN-β) | Targets multiple immunomodulatory pathways, complementing the specific IL-2 receptor blockade of daclizumab. nih.gov | May address resistance pathways that are independent of the IL-2/IL-2R axis. |
TNF-α inhibitors | Simultaneous blockade of two key pro-inflammatory cytokine pathways could lead to synergistic anti-inflammatory effects. | Could be effective if resistance involves upregulation of TNF-α-mediated inflammation as a compensatory mechanism. |
Other Cytokine Modulators (e.g., IL-6 inhibitors) | Broadening the blockade of inflammatory signaling to include other critical cytokine pathways. | May circumvent resistance driven by the activation of alternative inflammatory pathways. |
Novel Antibody Engineering to Circumvent Resistance Pathways
One such strategy is the modification of the antibody's Fc region. The Fc region of an antibody interacts with Fc receptors on various immune cells, mediating effector functions such as antibody-dependent cell-mediated cytotoxicity (ADCC). asm.orgrapidnovor.com Engineering the Fc region of daclizumab to enhance its binding to activating Fc receptors on NK cells could potentially augment the killing of target T cells, thereby providing a more robust therapeutic effect and a higher barrier to resistance. asm.org
Another innovative approach is the development of bispecific antibodies. A bispecific antibody engineered from daclizumab could be designed to bind to CD25 on one arm and to another target on the other. This second target could be a co-stimulatory molecule on T cells to further inhibit their activation, or a receptor on an effector cell to bring it into close proximity to the target T cell, enhancing its destruction.
Glycoengineering, the modification of the carbohydrate structures attached to the antibody, is another powerful tool. rapidnovor.com Altering the glycosylation pattern of daclizumab's Fc region can significantly impact its effector functions. rapidnovor.com For example, reducing fucose content can enhance ADCC activity. asm.org
The following table outlines novel antibody engineering concepts that could be applied to daclizumab:
Engineering Strategy | Conceptual Application to Daclizumab | Potential Advantage in Overcoming Resistance |
---|---|---|
Fc Region Engineering | Modifying the Fc domain to increase affinity for activating Fc receptors on NK cells and other effector cells. asm.org | Enhanced effector function could lead to more efficient elimination of target cells, potentially overcoming resistance due to reduced target cell sensitivity. |
Bispecific Antibodies | Creating a molecule that binds to both CD25 and a second target, such as another T cell surface molecule or an activating receptor on an effector cell. | Dual targeting can increase specificity and potency, and may circumvent resistance mechanisms that involve downregulation of a single target. |
Glycoengineering | Altering the glycan profile of the Fc region to enhance ADCC. rapidnovor.com | Improved cytotoxic potential could be more effective against target cells that have developed partial resistance to apoptosis. |
Antibody-Drug Conjugates (ADCs) | Conjugating a cytotoxic agent to daclizumab to deliver a toxic payload directly to CD25-expressing cells. asm.org | Offers a direct killing mechanism that is independent of the antibody's natural effector functions, potentially overcoming resistance to immune-mediated killing. |
Conceptual Therapeutic Applications Derived from Dacliximab S Pre Clinical Insights
Immunosuppression in Transplant Biology Research
The foundational concept for dacliximab's application in transplantation stems from pre-clinical research identifying the critical role of the IL-2 pathway in T-cell activation and proliferation, a central process in allograft rejection. nih.gov Activated T-lymphocytes, which drive the immune response against foreign tissue, upregulate the expression of the high-affinity IL-2 receptor. doi.org Pre-clinical studies established that by binding to the CD25 subunit, this compound competitively inhibits IL-2 binding, thereby preventing the IL-2-mediated signaling necessary for the proliferation and differentiation of these activated T-cells. nih.govresearchgate.net
This mechanism was explored in various pre-clinical settings, including in vitro mixed lymphocyte cultures and in vivo animal models of organ transplantation. animalresearch.info These early studies demonstrated that targeting the CD25 antigen could effectively suppress the alloimmune response responsible for graft rejection. The development of a humanized antibody was a crucial step to reduce immunogenicity and prolong the antibody's half-life compared to its murine precursors, an advantage confirmed in pre-clinical evaluations. nih.gov The conceptual framework derived from this body of research was that this compound could serve as a targeted immunosuppressive agent, selectively inhibiting the expansion of alloreactive T-cells without causing broad immunosuppression. This pre-clinical insight directly led to its investigation and eventual use for the prevention of acute rejection in renal transplant recipients. researchgate.net
Table 1: Key Pre-clinical Findings in Transplant Biology Research
Finding | Implication for Therapeutic Concept |
---|---|
This compound selectively binds to the CD25 subunit of the high-affinity IL-2 receptor. doi.org | Targeted inhibition of activated T-cells, sparing resting lymphocytes. |
Blocks IL-2-induced T-cell proliferation. nih.gov | Prevents the clonal expansion of T-cells that recognize and attack the transplanted organ. |
Demonstrated efficacy in animal models of allograft rejection. animalresearch.info | Provided proof-of-concept for immunosuppressive activity in a transplant setting. |
Humanized form reduces immunogenicity. nih.gov | Allows for repeated administration with a lower risk of the patient developing antibodies against the drug. |
Anti-inflammatory and Autoimmune Disease Pathogenesis Research
The pre-clinical insights that positioned this compound for transplant research also suggested its potential in treating T-cell-mediated autoimmune diseases. doi.org A significant body of this research was conducted using the Experimental Autoimmune Encephalomyelitis (EAE) model, a widely used animal model for multiple sclerosis (MS). nih.govtums.ac.ir In these models, therapies targeting the IL-2 receptor with monoclonal antibodies were shown to be capable of inhibiting or even ablating the development of EAE. nih.gov
Pre-clinical investigations revealed a more complex mechanism of action than simple T-cell blockade. While this compound does inhibit the proliferation of autoreactive effector T-cells, it also has profound effects on other immune cell populations. doi.org A key pre-clinical finding was that by blocking IL-2 consumption by activated T-cells, this compound increases the bioavailability of IL-2 for other cells. nih.govnih.gov This leads to the expansion and enhanced activity of a specific subset of innate immune cells known as CD56bright Natural Killer (NK) cells. doi.orgresearchgate.net These immunoregulatory NK cells are capable of directly killing activated autologous T-cells, providing an additional, indirect mechanism for controlling inflammation. doi.org Furthermore, pre-clinical evidence suggested that this compound may modulate the function of dendritic cells, which are crucial for initiating T-cell responses. nih.gov These findings from EAE and other models established the conceptual basis for this compound as a multifaceted immunomodulatory agent for autoimmune disorders, capable of both suppressing pathogenic T-cells and promoting innate regulatory pathways. nih.govnih.gov
Table 2: Pre-clinical Research Findings in Autoimmune Disease Models
Research Model | Key Finding | Conceptual Therapeutic Application |
---|---|---|
Experimental Autoimmune Encephalomyelitis (EAE) nih.gov | Anti-IL-2Rα antibodies inhibit the development and severity of the disease. | Treatment for T-cell mediated autoimmune diseases like Multiple Sclerosis. |
In vitro cell cultures | This compound blocks IL-2 consumption by effector T-cells, increasing IL-2 bioavailability. nih.gov | Shifts immune balance by making IL-2 available to other cell types. |
In vitro and ex vivo studies | Increased IL-2 levels lead to the expansion and activation of CD56bright NK cells. doi.orgresearchgate.net | Harnessing the innate immune system to regulate pathogenic T-cells. |
In vitro studies | CD56bright NK cells exhibit cytotoxic activity against activated T-cells. doi.org | A mechanism to eliminate the cells driving the autoimmune attack. |
Theoretical Immunomodulation Strategies in Oncology Research
The conceptual application of this compound in oncology is derived from pre-clinical insights into the role of regulatory T-cells (Tregs) in cancer immunity. Tregs are a subset of T-cells that suppress the immune system and prevent autoimmunity, but they are also co-opted by tumors to evade immune destruction. frontiersin.org A key characteristic of Tregs is their high and constitutive expression of CD25, the target of this compound. oaepublish.com
Pre-clinical research in murine tumor models demonstrated that depleting Treg cells using anti-CD25 antibodies could inhibit tumor growth and improve survival. nih.gov The theoretical strategy is that by selectively eliminating or inhibiting these immunosuppressive Tregs within the tumor microenvironment, the anti-tumor activity of other immune cells, such as cytotoxic CD8+ T-cells, can be unleashed. oncohemakey.com This concept is based on shifting the balance between effector T-cells and regulatory T-cells in favor of an effective anti-cancer immune response. oncohemakey.com Early-phase clinical trials in diseases like metastatic melanoma and breast cancer have explored this very concept, using this compound to deplete Tregs before administering cancer vaccines, with the goal of enhancing vaccine-induced T-cell responses. oncohemakey.com While this compound itself has not become a mainstream cancer therapy, the pre-clinical principle of targeting CD25 to deplete Tregs has paved the way for the development of other CD25-directed therapies currently under investigation in oncology. nih.gov This remains a significant conceptual contribution derived from this compound's pre-clinical research.
Q & A
Basic Research Questions
Q. How should researchers design in vitro experiments to investigate Dacliximab's mechanism of action while minimizing confounding variables?
- Methodological Guidance : Prioritize orthogonal validation methods (e.g., surface plasmon resonance and flow cytometry) to confirm target binding specificity. Include isotype-matched antibody controls to account for non-specific Fc receptor interactions. Replicate experiments across ≥3 biological replicates to ensure statistical robustness .
- Experimental Design Table :
Parameter | Recommendation | Rationale |
---|---|---|
Cell Lines | Use primary cells over immortalized lines | Better physiological relevance |
Controls | Isotype controls + target-negative cells | Isolate target-specific effects |
Assay Endpoints | Measure apoptosis and cytokine release | Capture multimodal biological effects |
Q. What statistical approaches are optimal for analyzing dose-response relationships in preclinical this compound studies?
- Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ values. Apply hierarchical Bayesian modeling to account for inter-animal variability in in vivo studies. Validate assumptions via residual plots and Q-Q normality tests .
Q. How can researchers ensure reproducibility when quantifying this compound serum concentrations via ELISA?
- Include a standard curve spanning 3 logs of concentration in each plate. Validate antibody pairs for cross-reactivity against human IgG subclasses. Perform spike-and-recovery tests in relevant biological matrices (e.g., plasma, tissue homogenates) to assess interference .
Advanced Research Questions
Q. What systematic strategies resolve contradictions between this compound’s in vitro potency and in vivo efficacy data?
- Conduct a meta-analysis of pharmacokinetic (PK) parameters across studies, focusing on tissue penetration barriers (e.g., blood-brain permeability if applicable). Use pathway enrichment analysis (e.g., Gene Ontology) to identify compensatory mechanisms in vivo that are absent in vitro. Cross-reference PK/pharmacodynamic (PD) data with transcriptomic profiles from treated tissues .
Q. How can rare adverse events (AEs) in this compound-treated cohorts be robustly distinguished from background noise?
- Implement a hybrid AE detection framework:
Proactive Monitoring : Use high-sensitivity assays (e.g., single-molecule array) for cytokines linked to immune-related AEs.
Data Triangulation : Correlate clinical symptoms with flow cytometry (e.g., T-cell exhaustion markers) and histopathology.
Causal Inference : Apply propensity score matching to adjust for confounders like comorbidities or concomitant medications .
Q. What integrative multi-omics strategies elucidate this compound’s polypharmacology across disease models?
- Combine bulk RNA-seq (for pathway-level insights) with single-cell proteomics (to identify rare cell populations affected). Use machine learning (e.g., graph neural networks) to map interactions between this compound’s epitope and off-target proteins. Validate predictions via CRISPR-Cas9 knockout screens .
Methodological Best Practices
- Data Contradiction Analysis : When conflicting results arise, perform sensitivity analyses using alternative assay platforms (e.g., switch from Western blot to proximity ligation assays) to rule out technical artifacts .
- Ethical Protocol Design : For clinical studies, predefine stopping rules for futility/toxicity using Bayesian posterior probability thresholds (e.g., ≥95% probability of inefficacy). Document comparator arm justifications via systematic reviews of standard-of-care therapies .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.